

A Comparative Analysis of Carpetimycin A and Clavulanic Acid: Potency, Spectrum, and Mechanism

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Compound of Interest		
Compound Name:	Carpetimycin A	
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This guide provides a detailed comparative analysis of two pivotal β -lactamase inhibitors: **Carpetimycin A**, an early carbapenem with intrinsic antibacterial activity, and Clavulanic Acid, a classical β -lactamase inhibitor widely used in combination therapies. This document synthesizes available experimental data on their inhibitory profiles, antibacterial spectra, and pharmacokinetic properties to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction and Mechanism of Action

 β -lactam antibiotics remain a cornerstone of antibacterial therapy, but their efficacy is continually threatened by the production of β -lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β -lactam ring, inactivating the antibiotic. β -lactamase inhibitors are compounds that can neutralize these enzymes, thereby protecting β -lactam antibiotics from degradation.

Carpetimycin A is a naturally occurring carbapenem antibiotic isolated in the early 1980s. As a carbapenem, it possesses potent, broad-spectrum antibacterial activity on its own by inhibiting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[1][2] Crucially, it also acts as a powerful inhibitor of a wide range of β -lactamases, including both penicillinases



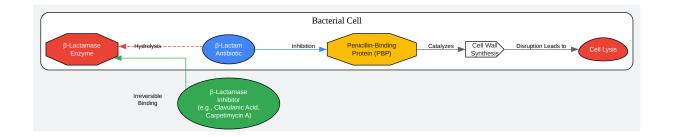


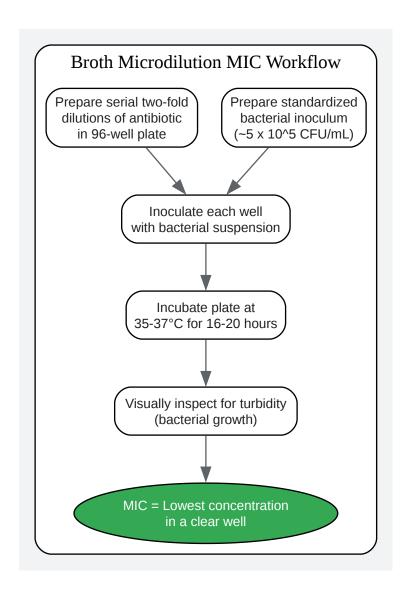


(Class A) and cephalosporinases (Class C), the latter of which are notably resistant to many other inhibitors like clavulanic acid.[1][2]

Clavulanic Acid, isolated from Streptomyces clavuligerus, is the archetypal β -lactamase inhibitor.[3] Structurally resembling a penicillin molecule, it has very weak intrinsic antibacterial activity.[3] Its primary role is as a "suicide inhibitor." It binds competitively and irreversibly to the active site of many β -lactamases, forming a stable acyl-enzyme intermediate that effectively removes the enzyme from action, allowing the partner antibiotic to function.[3]







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- To cite this document: BenchChem. [A Comparative Analysis of Carpetimycin A and Clavulanic Acid: Potency, Spectrum, and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242437#comparative-analysis-of-carpetimycin-a-and-clavulanic-acid]

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